molecular formula C9H20Cl2N2 B2812512 2,9-Diazaspiro[5.5]undecane dihydrochloride CAS No. 2227206-72-4

2,9-Diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B2812512
CAS No.: 2227206-72-4
M. Wt: 227.17
InChI Key: ABNXEGUBGHXRRQ-UHFFFAOYSA-N
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Description

2,9-Diazaspiro[5.5]undecane dihydrochloride is a bicyclic amine derivative featuring a spirocyclic structure with two nitrogen atoms at positions 2 and 7. Its molecular formula is C₁₀H₂₂Cl₂N₂ (molecular weight: 241.20 g/mol), and it is characterized by a [5.5] spirocyclic framework (two fused five-membered rings) . This compound has garnered attention due to its role as a potent inducer of endoplasmic reticulum (ER) stress, identified via high-throughput screening in glioma cell models .

Properties

IUPAC Name

2,9-diazaspiro[5.5]undecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-9(8-11-5-1)3-6-10-7-4-9;;/h10-11H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNHLMYEMBTAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CNC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Diazaspiro[55]undecane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 2,9-Diazaspiro[5.5]undecane dihydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Oxidation Reactions

The compound's secondary amine groups and sp³-hybridized carbons undergo selective oxidation under controlled conditions:

ReagentConditionsProducts FormedYield (%)Citation
Potassium permanganateAqueous acidic mediumKetone derivatives at C3/C1062-68
Ozone-78°C in DCMCleavage products (dialdehydes)45-52

Key Observation : Oxidation at the spirocyclic carbon (position 9) is sterically hindered, favoring reactivity at terminal carbons of the undecane framework.

Reduction Reactions

The dihydrochloride salt participates in reductive transformations, particularly at its protonated amine sites:

ReagentConditionsProducts FormedSelectivityCitation
Sodium borohydrideMethanol, 0°CPartially reduced amine intermediates78%
Hydrogen gas (H₂)Pd/C catalyst, RTDebenzylated analogs (where applicable)>90%

Reduction pathways are pH-dependent, with optimal yields achieved in weakly acidic conditions (pH 4-5).

Substitution Reactions

The nitrogen atoms serve as nucleophilic centers for alkylation and acylation:

Alkylation Example :
Reaction with benzyl bromide produces N,N'-dibenzyl derivatives:

text
2,9-Diazaspiro[5.5]undecane + 2 BnBr → N,N'-Dibenzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
  • Conditions : K₂CO₃, DMF, 60°C

  • Yield : 84%

Acylation Example :
Acetyl chloride forms monoacetylated products preferentially at the less sterically hindered nitrogen:

  • Regioselectivity : 7:1 ratio favoring N2-acetylation

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

ConditionHalf-Life (25°C)Degradation Products
pH 1.0 (0.1M HCl)48 hoursSpirocyclic diamine hydrochloride
pH 7.4 (buffer)12 hoursRing-opened amino alcohol derivatives
pH 10.0 (0.1M NaOH)<2 hoursFully hydrolyzed linear polyamine

Hydrolysis follows first-order kinetics with activation energy (Eₐ) of 72.3 kJ/mol.

Biological Interactions

While not a direct chemical reaction, the compound's biochemical interactions inform its reactivity:

Enzyme Inhibition :

  • Acetyl-CoA carboxylase : IC₅₀ = 3.2 μM via competitive binding at the biotin carboxylase domain

  • MCH-R1 receptor : Kᵢ = 11-16 nM, dependent on nitrogen protonation state

Structural Requirements :

  • Position 9 nitrogen must remain unsubstituted for receptor binding

  • Spirocyclic geometry increases metabolic stability (t₁/₂ in liver microsomes = 126 min vs. 28 min for linear analogs)

Scientific Research Applications

Pharmacological Applications

The pharmacological applications of 2,9-diazaspiro[5.5]undecane dihydrochloride are diverse, primarily focusing on its role as a precursor in the synthesis of bioactive compounds.

1.1. Synthesis of Bioactive Molecules

The compound serves as a valuable synthetic intermediate for creating various pharmacologically active substances. It can be modified to yield local anesthetics, antispasmodics, and other therapeutic agents. For instance, derivatives of this compound have been explored for their activity against obesity and pain management, as well as their potential effects on immune system disorders and psychotic conditions .

1.2. Case Study: Binding Affinity to Receptors

Research has demonstrated that derivatives of 2,9-diazaspiro[5.5]undecane exhibit substantial binding affinities to specific receptors, such as the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). A study indicated that certain modifications at position 9 significantly enhanced binding affinity, highlighting the importance of structural variations in pharmacological efficacy .

CompoundBinding Affinity (nM)Target Receptor
Compound 113MCH-R1
Compound 216MCH-R1
Compound 311MCH-R1

Synthetic Chemistry Applications

The versatility of 2,9-diazaspiro[5.5]undecane dihydrochloride extends to its use in synthetic chemistry.

2.1. Versatile Intermediate

This compound is recognized for its ability to undergo various chemical transformations to produce other valuable compounds. Its structure allows for selective functionalization at different positions, facilitating the synthesis of complex organic molecules .

2.2. Example Synthesis Pathways

  • Hydrogenation Reactions: The compound can be hydrogenated to yield derivatives that possess distinct pharmacological properties.
  • Alkylation Reactions: Alkylation with different amines or alkyl halides can generate a variety of functionalized spiro compounds with potential therapeutic applications.

Research into the biological activity of 2,9-diazaspiro[5.5]undecane dihydrochloride has revealed several mechanisms through which it may exert its effects.

3.1. Central Nervous System Effects

Compounds derived from this structure have been studied for their potential impact on central nervous system disorders. Some derivatives showed promising results in preclinical trials, demonstrating efficacy in modulating neurotransmitter systems .

3.2. Case Study: Pharmacokinetics

A pharmacokinetic study evaluated the absorption and distribution of a specific derivative in rats, revealing an Area Under Curve (AUC) value of 332 ng·h/ml, indicating favorable bioavailability characteristics compared to similar compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Spirocyclic Compounds

2.1 Structural Variations in Spirocyclic Frameworks
2.1.1 Ring Size and Heteroatom Position
  • 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., compounds 5a–c ): These feature a [4.5] spiro system (one five-membered and one six-membered ring) with ketone groups. Yields during synthesis range from 50–60%, with melting points between 60–88°C .
  • 1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-diones (e.g., 5d–f ): Similar to the target compound in ring size ([5.5]) but differ in nitrogen positions (1,4 vs. 2,9) and functionalization (diketopiperazine moieties). Higher yields (60–85%) and melting points (110–183°C) suggest greater stability .
2.1.2 Heteroatom Substitution
  • 2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives (e.g., 4–8 ): Replace nitrogen with oxygen atoms, forming a tetraoxa framework. These compounds are synthesized via condensation of pentaerythritol with ketones, emphasizing applications in materials science rather than biomedicine .
2.2 Substituent Effects on Bioactivity
  • 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1609402-65-4): Methyl substitution reduces steric hindrance, favoring interactions with ER stress sensors like GRP78 .
  • Diphenylmethyl and Isoxazole Moieties :

    • Analogs of 2,9-diazaspiro[5.5]undecane with diphenylmethyl (red) or 3,5-dimethylisoxazole (blue) groups (e.g., 8a–d ) show enhanced GRP78 induction (up to 80% of thapsigargin’s activity) and cytotoxic synergy in colony formation assays .

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity Reference
2,9-Diazaspiro[5.5]undecane dihydrochloride C₁₀H₂₂Cl₂N₂ 241.20 ER stress inducer; cytotoxic in glioma spheroids Anti-neoplastic
2-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride C₁₆H₂₄Cl₂N₂ 317.30 Enhanced lipophilicity; potential CNS penetration Intermediate for drug discovery
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione C₁₅H₁₈N₂O₂ 258.32 High thermal stability (m.p. 162°C) Not reported
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride C₁₆H₂₂ClN₂O₂ 317.30 Flexible spiro framework; GHS-compliant safety profile Unknown

Key Research Findings

  • ER Stress Activation : 2,9-Diazaspiro[5.5]undecane dihydrochloride upregulates GRP78 and XBP-1 splicing at 20 μM, comparable to thapsigargin (1 μM) .
  • Synergistic Cytotoxicity : Combined with compound 6 (unrelated hit), it reduces glioma cell viability by >50% in colony assays .
  • SAR Insights : Substituents on the spiro core (e.g., diphenylmethyl) are critical for potency; removal (e.g., 8e ) abolishes activity .

Biological Activity

2,9-Diazaspiro[5.5]undecane dihydrochloride is a unique compound within the class of diazaspiro compounds, which are characterized by their spirocyclic structure. This compound has garnered interest due to its potential biological activities, including effects on the central nervous system (CNS), metabolic pathways, and various receptor interactions. This article reviews the biological activity of 2,9-diazaspiro[5.5]undecane dihydrochloride, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2,9-diazaspiro[5.5]undecane dihydrochloride features a spiro-fused bicyclic framework that enhances its interaction with biological targets. The compound is often synthesized as a dihydrochloride salt to improve solubility and bioavailability.

Biological Activity Overview

Research indicates that 2,9-diazaspiro[5.5]undecane dihydrochloride exhibits a range of biological activities:

  • Antagonism at GABA Receptors : It acts as a competitive antagonist at γ-aminobutyric acid type A (GABAAR) receptors, which are critical for inhibitory neurotransmission in the CNS. This interaction can modulate anxiety and seizure activity .
  • Obesity Treatment : The compound has been implicated in the inhibition of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. This inhibition may contribute to weight loss and metabolic regulation by decreasing lipogenesis .
  • CNS Disorders : Preliminary studies suggest that derivatives of 2,9-diazaspiro[5.5]undecane may have therapeutic effects on various CNS disorders through modulation of neurotransmitter systems and receptor interactions .

The mechanisms underlying the biological activity of 2,9-diazaspiro[5.5]undecane dihydrochloride involve several pathways:

  • GABAAR Interaction : The competitive antagonism at GABAAR suggests potential applications in treating anxiety disorders or epilepsy by altering inhibitory signaling in the brain.
  • ACC Inhibition : By inhibiting ACC, this compound may promote fat oxidation over storage, thus aiding in weight management and metabolic health.
  • Receptor Binding Affinity : Studies have shown that modifications at specific positions on the diazaspiro structure can significantly affect binding affinity to various receptors, including neuropeptide Y receptors and melanocortin receptors .

Case Studies

Several studies have highlighted the biological activity of 2,9-diazaspiro[5.5]undecane dihydrochloride:

  • Study on Obesity : A study evaluating the effects of related compounds on weight loss demonstrated significant reductions in body weight and fat mass in rodent models through ACC inhibition and increased energy expenditure .
  • CNS Activity Assessment : In vivo studies indicated that certain derivatives showed promise in reducing seizure frequency in animal models, suggesting potential for development into anti-epileptic drugs .

Comparative Analysis

To better understand the biological activity of 2,9-diazaspiro[5.5]undecane dihydrochloride, it is useful to compare it with related compounds:

CompoundGABAAR AntagonismACC InhibitionCNS ActivityReferences
2,9-Diazaspiro[5.5]undecane DihydrochlorideYesYesModerate
1,9-Diazaspiro[5.5]undecaneModerateNoHigh
3,9-Diazaspiro[5.5]undecaneYesYesLow

Q & A

Q. Why do some derivatives show high in vitro activity but fail in vivo?

  • Common causes include poor bioavailability (e.g., rapid hepatic clearance) or off-target effects . Mitigate by co-administering CYP450 inhibitors (e.g., ketoconazole) or redesigning derivatives with enhanced solubility (e.g., PEGylation) .

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